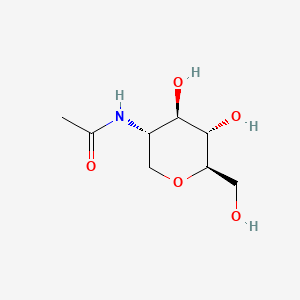

1-Deoxy-N-acetylglucosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Deoxy-N-acetylglucosamine is a compound of significant interest in various scientific fields. It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetylamino group. This modification imparts unique chemical and biological properties to the compound, making it valuable in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-anhydro-2-deoxy-D-glucitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group without affecting other functional groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Deoxy-N-acetylglucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the acetylamino group to an amino group.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

1-Deoxy-N-acetylglucosamine has been studied for its anti-inflammatory effects, particularly in relation to conditions such as arthritis and multiple sclerosis. Recent research highlights its ability to modulate inflammatory responses:

- In vitro and In vivo Studies : Two synthesized derivatives of N-acetylglucosamine, this compound (BNAG1 and BNAG2), have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse models. These compounds were tested using lipopolysaccharide (LPS)-induced inflammation models, demonstrating that BNAG1 exhibited the highest anti-inflammatory activity compared to the parent molecule N-acetylglucosamine .

- Clinical Implications : A clinical trial involving multiple sclerosis patients indicated that N-acetylglucosamine reduced markers of inflammation and neurodegeneration. The study reported improvements in neurological function among patients, suggesting that this compound could play a critical role in managing neuroinflammatory conditions .

Drug Development

The unique chemical structure of this compound allows for various modifications that enhance its pharmacological properties:

- Synthesis of Derivatives : Researchers have synthesized various derivatives of N-acetylglucosamine to improve bioavailability and efficacy. For instance, modifications have been made to enhance cell membrane permeability, which is crucial for effective therapeutic applications .

- Potential in Cancer Therapy : There is emerging interest in the use of this compound as a candidate for cancer immunotherapy. Its ability to modulate immune responses could provide new avenues for treatment strategies targeting tumor microenvironments .

Industrial Applications

Beyond its biomedical applications, this compound is also being explored for industrial uses:

- Biotechnology : The compound has been utilized in biotechnological processes due to its safety profile and effectiveness as a substrate for microbial fermentation processes. This opens up possibilities for producing bioactive compounds with therapeutic potential .

- Cosmetic Industry : Due to its moisturizing properties and ability to promote skin health, this compound is being incorporated into cosmetic formulations aimed at improving skin hydration and elasticity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anti-inflammatory | Treatment for arthritis and multiple sclerosis | Significant reduction in inflammatory markers |

| Drug Development | Cancer immunotherapy candidate | Potential to modulate immune responses |

| Industrial Biotechnology | Substrate for microbial fermentation | Safe compound with therapeutic potential |

| Cosmetic Industry | Skin health formulations | Improves hydration and elasticity |

Case Study 1: Multiple Sclerosis Research

Case Study 2: Synthesis of Anti-inflammatory Derivatives

Research published in Scientific Reports focused on the synthesis of two new derivatives of N-acetylglucosamine. The study found that BNAG1 significantly inhibited pro-inflammatory cytokines in both in vitro and in vivo models, suggesting its application in treating inflammation-related diseases .

Mecanismo De Acción

The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific molecular targets. The acetylamino group allows the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

2-(Acetylamino)-2-Deoxy-D-Glucose: Similar structure but with a hydroxyl group at the first position.

2-(Acetylamino)-2-Deoxy-D-Galactose: Differing in the configuration of the hydroxyl groups.

2-(Acetylamino)-2-Deoxy-D-Mannose: Another epimer with a different spatial arrangement of the hydroxyl groups.

Uniqueness

1-Deoxy-N-acetylglucosamine is unique due to its specific acetylamino substitution at the second position and the absence of a hydroxyl group at the first position. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Propiedades

Número CAS |

74034-09-6 |

|---|---|

Fórmula molecular |

C8H15NO5 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |

Clave InChI |

VCYYRDKGHLOTQU-LXGUWJNJSA-N |

SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

SMILES isomérico |

CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |

SMILES canónico |

CC(=O)NC1COC(C(C1O)O)CO |

Sinónimos |

1-deoxy-N-acetylglucosamine 1-DGlcNAc 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.